molecular formula C10H14N2O B2367552 4-(Pyridin-4-ylmethyl)morpholine CAS No. 61777-51-3

4-(Pyridin-4-ylmethyl)morpholine

Cat. No. B2367552
CAS RN: 61777-51-3
M. Wt: 178.235
InChI Key: XEVBJIMAQAPHBB-UHFFFAOYSA-N
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Description

4-(Pyridin-4-ylmethyl)morpholine is a chemical compound with the molecular formula C10H14N2O and a molecular weight of 178.23 . It is a liquid at room temperature .


Synthesis Analysis

The synthesis of this compound or similar compounds often involves the use of morpholine groups and pyridine heterocyclic structures . The synthetic route usually includes condensation reaction, chlorination, and nucleophilic substitution .


Molecular Structure Analysis

The molecular structure of this compound consists of a morpholine ring attached to a pyridine ring via a methylene bridge . The InChI code for this compound is 1S/C10H14N2O/c1-3-11-4-2-10(1)9-12-5-7-13-8-6-12/h1-4H,5-9H2 .


Physical And Chemical Properties Analysis

This compound is a liquid at room temperature .

Scientific Research Applications

Application in PI3K-AKT-mTOR Pathway Inhibition

4-(Pyrimidin-4-yl)morpholines, which include structures like 4-(Pyridin-4-ylmethyl)morpholine, are identified as privileged pharmacophores for inhibiting the PI3K and PIKKs pathways. They are vital due to their ability to form key hydrogen bonding interactions and convey selectivity over the broader kinome, making them significant in cancer research and molecular biology (Hobbs et al., 2019).

Role in Molecular Structure and Chemical Shift Analysis

Density functional methods have been used to study the molecular geometry, vibrational frequencies, and chemical shift values of molecules containing this compound. This research aids in understanding the molecular structure and the types of molecular motions associated with these compounds, which is crucial in the design of efficient materials in chemistry and materials science (Avcı et al., 2011).

Synthesis and Characterization in Chemistry

The synthesis and characterization of compounds containing this compound are significant in the field of chemistry. For example, the synthesis of 3-morpholin-4-yl-1-(4-nitrophenyl)-5,6-dihydro-1H-pyridin-2-one, an important intermediate for many biologically active compounds, showcases its relevance in synthetic chemistry and drug development (Wang et al., 2016).

Application in Catalysis

This compound derivatives have been used as catalysts in Suzuki–Miyaura and Sonogashira cross-coupling reactions. This highlights their role in green chemistry, where they facilitate chemical reactions under mild and environmentally friendly conditions (Reddy et al., 2016).

Involvement in Redox Properties and Crystal Structure Studies

The study of the redox properties and crystal structures of compounds like this compound provides insights into their potential applications in materials science and coordination chemistry. The characterization of such compounds can lead to the development of new materials with unique properties (Dehghanpour & Rominger, 2008).

Role in Drug Metabolism and Pharmacology

The metabolism study of compounds containing this compound, such as morpholinium 2-((4-(2-methoxyphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-yl)thio)acetate, reveals important information about the pharmacokinetics and drug interactions in medical research and pharmacology (Varynskyi & Kaplaushenko, 2020).

Safety and Hazards

The safety information for 4-(Pyridin-4-ylmethyl)morpholine includes several hazard statements such as H302, H312, H314, H332, and H335 . Precautionary measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and using non-sparking tools .

properties

IUPAC Name

4-(pyridin-4-ylmethyl)morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O/c1-3-11-4-2-10(1)9-12-5-7-13-8-6-12/h1-4H,5-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEVBJIMAQAPHBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A suspension of 4-picolyl chloride hydrochloride (10.0 g, 60.98 mmol) in 100 ml of methylene chloride at room temperature is treated with morpholine (26.52 g, 304.9 mmol, 5.0 equiv.) at once. After stirring for 50 h, the reaction mixture is poured into 250 ml of water, extracted six times with ethylacetate, three times with ethylacetate-methanol (9:1) and the combined organic extracts are dried over Na2SO4. The concentrated filtrate is chromatographed with 350 g of silica gel, packed and eluted with acetone-methylene chloride (1:2), to give 9.17 g (84%) of 4-(4-morpholinyl)methylpyridine as a yellow liquid.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
26.52 g
Type
reactant
Reaction Step Two
Name
Quantity
250 mL
Type
reactant
Reaction Step Three

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